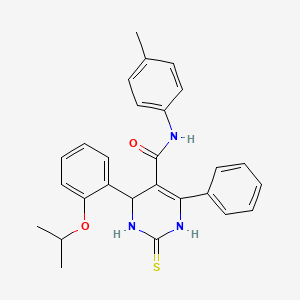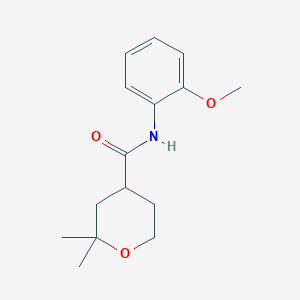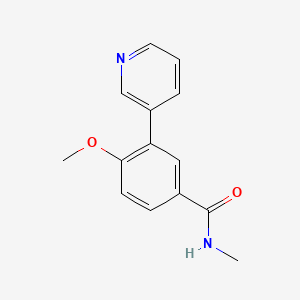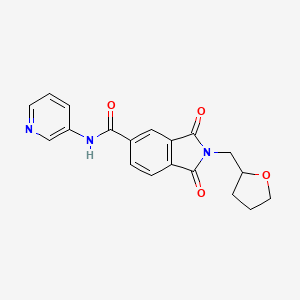
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
説明
6-(2-isopropoxyphenyl)-2-mercapto-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C27H27N3O2S and its molecular weight is 457.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.18239829 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enzyme Inhibition Studies
Compounds containing pyrimidine structures have been extensively studied for their ability to inhibit enzymes, such as dihydrofolic reductase. These studies are crucial for understanding the mode of binding and designing irreversible inhibitors for therapeutic purposes. For example, research on 5-alkyl and 5-arylpyrimidines substituted with various groups provided insights into the placement of bulky groups on the pyrimidine ring to achieve good binding, which is essential for designing active-site-directed irreversible inhibitors (Baker, Lourens, & Jordaan, 1967).
Structural Analysis and Crystallography
Pyrimidine derivatives also play a significant role in structural chemistry and crystallography. The study of isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, reveals important information about the electronic structures and hydrogen bonding patterns, contributing to our understanding of molecular interactions and stability (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds from pyrimidine derivatives, including those with mercapto groups, is a significant area of research. These compounds have various applications in medicinal chemistry and material science. Studies have shown the possibility of synthesizing compounds like 3-(1-adamantyl)isoxazole and 4-(1-adamantyl)-2-mercaptopyrimidine, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Makarova, Zemtsova, & Moiseev, 2003).
Pharmaceutical Research
In pharmaceutical research, pyrimidine derivatives are explored for their potential as pharmacophores in drug development. The synthesis of novel compounds, such as 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives via the Biginelli reaction, highlights the ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles (Bhuva, Gothalia, Singala, Talpara, Faldu, & Shah, 2014).
Antiviral Research
The exploration of pyrimidine derivatives for antiviral properties is another crucial area of research. Studies on pyrimidine thioglycoside analogs against SARS-COV-2 and Avian Influenza H5N1 virus strains have shown that these compounds possess interesting antiviral activity, offering potential pathways for developing new antiviral drugs (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
特性
IUPAC Name |
N-(4-methylphenyl)-6-phenyl-4-(2-propan-2-yloxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-17(2)32-22-12-8-7-11-21(22)25-23(26(31)28-20-15-13-18(3)14-16-20)24(29-27(33)30-25)19-9-5-4-6-10-19/h4-17,25H,1-3H3,(H,28,31)(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPYIJKRGGTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3OC(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea](/img/structure/B4062660.png)
![N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride](/img/structure/B4062667.png)
![2-[(3-methylbutyl)thio]-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062674.png)


![5-tricyclo[4.3.1.1~3,8~]undec-1-yl-1,3,4-thiadiazol-2-amine](/img/structure/B4062688.png)
![2-amino-9-(4-chlorophenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4062699.png)
![1-benzyl-4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine hydrochloride](/img/structure/B4062703.png)

![methyl 4-{[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4062743.png)
![2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4062748.png)
![2,4-dichloro-N-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4062757.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062763.png)
![4-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4062769.png)
